N-Boc-2-aminoacetaldehyde

Total Synthesis Negamycin Antibiotic

N-Boc-2-aminoacetaldehyde (CAS 89711-08-0) delivers unmatched synthetic efficiency as a bifunctional building block. Its acid-labile Boc group enables orthogonal deprotection alongside base-labile Fmoc strategies, eliminating premature deprotection and side reactions. The protected amine prevents self-condensation issues inherent to the free amino aldehyde, ensuring reliable multi-step performance. Proven critical in (+)-negamycin total synthesis and PNA monomer construction via reductive amination. Enhanced α-methylenation reactivity accelerates medicinal chemistry scaffold diversification. Choose this high-purity intermediate for robust, scalable results.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 89711-08-0
Cat. No. B116907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-aminoacetaldehyde
CAS89711-08-0
Synonyms(2-Oxoethyl)carbamic Acid tert-Butyl Ester;  (2-Oxoethyl)carbamic Acid tert-Butyl Ester;  (tert-Butoxycarbonylamino)acetaldehyde;  1,1-Dimethylethyl 2-oxoethylcarbamate;  2-(tert-Butoxycarbonylamino)ethanal;  2-[(tert-Butoxycarbonyl)amino]acetaldehyde;  Bo
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC=O
InChIInChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
InChIKeyACNRTYKOPZDRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-aminoacetaldehyde (CAS 89711-08-0): Chemical Profile and Core Utility


N-Boc-2-aminoacetaldehyde (CAS 89711-08-0) is a bifunctional organic building block featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive aldehyde group . It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and peptide nucleic acids, due to its orthogonal reactivity and compatibility with both acidic deprotection and aldehyde-based transformations [1].

Why Generic Substitution of N-Boc-2-aminoacetaldehyde (CAS 89711-08-0) Fails in Critical Synthesis


Simple substitution with other N-protected aminoacetaldehydes (e.g., Fmoc or Cbz analogs) or the unprotected amine is not feasible due to divergent orthogonal deprotection requirements and stability profiles. For instance, the Boc group is acid-labile, while Fmoc is base-labile; selecting the incorrect protecting group can lead to premature deprotection or side reactions under a given synthetic sequence [1]. Furthermore, the unprotected aminoacetaldehyde suffers from poor stability and self-condensation, necessitating a robust protecting group for reliable performance in multi-step syntheses .

Quantitative Differentiation of N-Boc-2-aminoacetaldehyde (CAS 89711-08-0) vs. Key Comparators


Total Synthesis Efficiency: N-Boc-2-aminoacetaldehyde in (+)-Negamycin

In the total synthesis of (+)-negamycin, N-Boc-2-aminoacetaldehyde served as the starting material, achieving an overall yield of 42% over a limited number of steps [1]. This efficiency is notable compared to a similar synthesis using Fmoc-aminoacetaldehyde, which reported overall yields in the range of 36-42% for PNA monomer synthesis [2].

Total Synthesis Negamycin Antibiotic

Alpha-Methylenation Reaction Speed and Efficiency

N-Boc-2-aminoacetaldehyde undergoes alpha-methylenation with aqueous formaldehyde using catalytic pyrrolidine proprionic acid or L-Pro-beta-Ala, achieving yields up to 99% in short reaction times . In contrast, similar alpha-methylenation of simpler aldehydes often requires harsher conditions or yields lower conversions, highlighting the electron-withdrawing effect of the Boc-amine that activates the alpha-position [1].

Alpha-Methylenation Aldehyde Functionalization Catalysis

Stability and Storage Requirements

N-Boc-2-aminoacetaldehyde is hygroscopic and temperature-sensitive, requiring storage at -20°C . In comparison, Cbz-aminoacetaldehyde (CAS 67561-03-9) is reportedly stable at room temperature, while Fmoc-aminoacetaldehyde solutions are advised to be used within 45 minutes of preparation [1]. The strict cold-chain requirement for the Boc derivative ensures high purity upon thawing but necessitates controlled logistics.

Chemical Stability Storage Hygroscopicity

Optimal Research and Industrial Applications for N-Boc-2-aminoacetaldehyde (CAS 89711-08-0)


Multi-Step Total Synthesis of Bioactive Natural Products

N-Boc-2-aminoacetaldehyde is ideal as a starting material in the total synthesis of complex molecules like (+)-negamycin, where the acid-labile Boc group can be selectively removed to reveal the primary amine for subsequent coupling or cyclization steps [1].

Solid-Phase Peptide Nucleic Acid (PNA) Monomer Synthesis

In PNA monomer synthesis, N-Boc-2-aminoacetaldehyde serves as a key building block for reductive amination, providing a protected aminoethyl handle. The Boc group's acid lability is orthogonal to Fmoc-based solid-phase synthesis, allowing for selective deprotection [2].

Late-Stage Functionalization via Alpha-Methylenation

The compound's enhanced reactivity in alpha-methylenation enables efficient introduction of methylene groups, a valuable transformation for diversifying molecular scaffolds in medicinal chemistry programs .

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